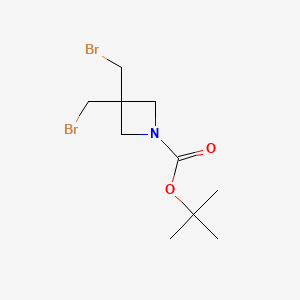
(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate
Vue d'ensemble
Description
“(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate” is a chemical compound with the molecular formula C6H10F3NO4S and a molecular weight of 249.21 g/mol. It is also known by other synonyms such as "3-methanesulfonylprop-2-en-1-amine; trifluoroacetic acid;F9994-0683;F9994-5181" .
Physical And Chemical Properties Analysis
“(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate” has a molecular weight of 249.21 g/mol. For safe handling, it should be stored long-term in a cool, dry place .Applications De Recherche Scientifique
Synthesis and Structural Analysis
(E)-3-(Methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate has been used in the synthesis of acyclic sulfur−nitrogen compounds. The study by Haas et al. (1996) focused on synthesizing and analyzing the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and other related compounds. This research sheds light on the gas-phase acidity and electron delocalization in these compounds (Haas et al., 1996).
Amine Synthesis
Sakamoto et al. (2006) used a related compound, 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride, as a sulfonating agent for amines. This study highlights its effectiveness in sulfonating primary and secondary amines, showcasing the versatility of related sulfonate compounds in amine synthesis (Sakamoto et al., 2006).
NMR Spectrometry
Trifluoromethanesulfonyl chloride, a related compound, has been used in fluorine-19 nuclear magnetic resonance (NMR) spectrometry to identify oxygen, nitrogen, and sulfur functional groups. This research by Shue and Yen (1982) demonstrates the application of such compounds in determining organic structure and functionality using NMR techniques (Shue & Yen, 1982).
Kinase Inhibitors Synthesis
In the realm of medicinal chemistry, Wong et al. (2010) explored the synthesis of sulfonamide-based kinase inhibitors using 2,2,2-trifluoroethoxysulfonates. This study is significant for understanding how variations of trifluoroacetate compounds can be used in developing potential treatments for diseases like cancer (Wong et al., 2010).
Enantioseparation
Ye et al. (2002) investigated the use of sulfonic acids, which are structurally related to (E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate, in the chiral resolution of underivatized aromatic amino acids. This research contributes to understanding the role of such compounds in chromatographic separation processes (Ye et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-3-methylsulfonylprop-2-en-1-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.C2HF3O2/c1-8(6,7)4-2-3-5;3-2(4,5)1(6)7/h2,4H,3,5H2,1H3;(H,6,7)/b4-2+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUJESSFPJRFCW-VEELZWTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(methylsulfonyl)prop-2-en-1-amine 2,2,2-trifluoroacetate | |
CAS RN |
1610799-82-0 | |
| Record name | (2E)-3-methanesulfonylprop-2-en-1-amine trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B1435140.png)



![7,10-Dibenzyl-2,7,10-triazaspiro[4.6]undecane](/img/structure/B1435145.png)



![[4-(Methoxymethyl)oxan-4-yl]methanol](/img/structure/B1435155.png)


